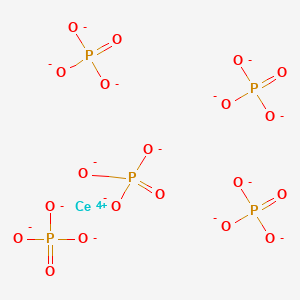
Cerium pentaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium pentaphosphate, with the chemical formula CeP5O14, is a compound that belongs to the family of rare earth phosphates. It is known for its unique crystal structure and properties, which make it a subject of interest in various scientific fields. The compound is characterized by its monoclinic crystal system and is composed of discrete anionic ribbons linked by cerium cations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium pentaphosphate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of cerium nitrate with sodium phosphate under hydrothermal conditions. This method allows for control over the morphology and chemical composition of the resulting nanorods .
Industrial Production Methods: In industrial settings, this compound is typically produced through high-temperature solid-state reactions. This involves mixing cerium oxide with phosphoric acid and heating the mixture to high temperatures to form the desired compound. The process parameters, such as temperature and reaction time, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cerium pentaphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique redox properties of cerium, which can exist in multiple oxidation states (Ce^3+ and Ce^4+).
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of cerium dioxide, while reduction reactions can produce cerium(III) compounds .
Scientific Research Applications
Cerium pentaphosphate has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of cerium pentaphosphate is primarily based on its ability to undergo redox reactions. The compound can act as an electron sponge, shuffling ions through its matrix and facilitating various chemical processes. In biological systems, this compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
Cerium pentaphosphate can be compared with other similar compounds, such as cerium(III) phosphate and cerium(IV) phosphate. These compounds share some common properties but also have distinct differences:
Cerium(III) Phosphate (CePO4): Known for its use in sunscreens and its ability to provide UV protection.
Cerium(IV) Phosphate: Exhibits higher oxidation states and is used in various industrial applications.
The uniqueness of this compound lies in its specific crystal structure and redox properties, which make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
CeO20P5-11 |
|---|---|
Molecular Weight |
614.97 g/mol |
IUPAC Name |
cerium(4+);pentaphosphate |
InChI |
InChI=1S/Ce.5H3O4P/c;5*1-5(2,3)4/h;5*(H3,1,2,3,4)/q+4;;;;;/p-15 |
InChI Key |
WPYFMANCUUIBPL-UHFFFAOYSA-A |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















